molecular formula C32H37Br2N3 B12532658 1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide CAS No. 830356-24-6

1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide

Cat. No.: B12532658
CAS No.: 830356-24-6
M. Wt: 623.5 g/mol
InChI Key: YBKXZUAKDQVJBJ-UHFFFAOYSA-M
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Description

1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide is a complex organic compound that features a carbazole moiety linked to a bipyridinium unit via a decyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide typically involves a multi-step process:

    Formation of the Carbazole Derivative: The initial step involves the preparation of the carbazole derivative. This can be achieved through a series of reactions, including nitration, reduction, and alkylation.

    Linking the Decyl Chain: The decyl chain is introduced through a nucleophilic substitution reaction, where the carbazole derivative reacts with a decyl halide under basic conditions.

    Formation of the Bipyridinium Unit: The final step involves the quaternization of the bipyridine with the decyl-carbazole intermediate, using a suitable brominating agent to yield the dibromide salt.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide can undergo various types of chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.

    Reduction: The bipyridinium unit can be reduced to bipyridine under suitable conditions.

    Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.

Major Products:

    Oxidation: Carbazole-3,6-dione.

    Reduction: Bipyridine.

    Substitution: Corresponding substituted products, such as hydroxyl or alkoxy derivatives.

Scientific Research Applications

1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide has several scientific research applications:

    Organic Electronics: It can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.

    Photochemistry: The compound’s unique electronic structure makes it suitable for use in photoredox catalysis and other light-driven chemical processes.

    Biological Studies: Its potential interactions with biological molecules can be explored for applications in bioimaging and biosensing.

    Industrial Applications: It can be used in the development of advanced materials for electronic devices and sensors.

Mechanism of Action

The mechanism by which 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide exerts its effects is primarily based on its electronic structure. The carbazole moiety acts as an electron donor, while the bipyridinium unit serves as an electron acceptor. This donor-acceptor interaction facilitates efficient charge transfer, making the compound highly effective in electronic and photochemical applications. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, enabling various redox reactions.

Comparison with Similar Compounds

Uniqueness: 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide stands out due to its unique combination of a carbazole moiety and a bipyridinium unit linked by a decyl chain. This structure provides a balance of electron-donating and electron-accepting properties, making it highly versatile for various applications in organic electronics and photochemistry.

Properties

CAS No.

830356-24-6

Molecular Formula

C32H37Br2N3

Molecular Weight

623.5 g/mol

IUPAC Name

9-[10-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)decyl]carbazole;dibromide

InChI

InChI=1S/C32H36N3.2BrH/c1(3-5-11-23-34-25-19-28(20-26-34)27-17-21-33-22-18-27)2-4-6-12-24-35-31-15-9-7-13-29(31)30-14-8-10-16-32(30)35;;/h7-10,13-22,25-26H,1-6,11-12,23-24H2;2*1H/q+1;;/p-1

InChI Key

YBKXZUAKDQVJBJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCC[N+]4=CC=C(C=C4)C5=CC=[NH+]C=C5.[Br-].[Br-]

Origin of Product

United States

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